(S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide
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Overview
Description
(S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide is a chiral compound featuring an amino group, a thiazole ring, and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide typically involves the reaction of a thiazole derivative with an appropriate amino acid or its derivative. One common method includes the use of (S)-2-amino-3-chloropropanoic acid as a starting material, which undergoes a nucleophilic substitution reaction with a thiazole derivative under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, dihydrothiazole derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thiazole ring and amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-chloropropanoic acid: A precursor in the synthesis of (S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide.
Thiazole derivatives: Compounds containing the thiazole ring, which share similar chemical properties and reactivity.
Propionamide derivatives: Compounds with the propionamide moiety, used in various chemical and pharmaceutical applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of chiral molecules and in the development of new pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
(2S)-2-amino-N-[1-(1,3-thiazol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5(9)7(12)11-6(2)8-10-3-4-13-8/h3-6H,9H2,1-2H3,(H,11,12)/t5-,6?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWQFCGVNGSLPA-ZBHICJROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(C)C1=NC=CS1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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